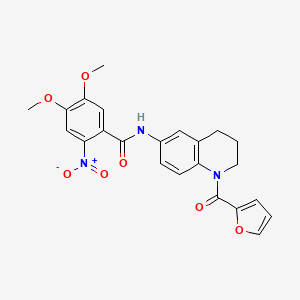

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide

描述

属性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7/c1-31-20-12-16(18(26(29)30)13-21(20)32-2)22(27)24-15-7-8-17-14(11-15)5-3-9-25(17)23(28)19-6-4-10-33-19/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIJUMXKYXOEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration Reaction Conditions

In a 100 mL flask, 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) is treated with 20% nitric acid (50 mL) under ice-cooling. The mixture is stirred at 60°C for 6 hours, yielding 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid (9.6 g, 77% yield).

Table 1: Nitration Optimization

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes regioselectivity |

| Nitric Acid Concentration | 20% | Prevents over-nitration |

| Reaction Time | 6 hours | Completes conversion |

The nitro group’s position is confirmed via $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H).

Preparation of 1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline core is synthesized via cyclization of aniline derivatives.

Cyclization and Reduction

A modified Skraup reaction is employed:

- Cyclization : N-arylpropionamide is treated with concentrated HCl at 120°C to form dihydroquinoline.

- Reduction : Catalytic hydrogenation (H$$ _2 $$/Pd-C) reduces the dihydroquinoline to 1,2,3,4-tetrahydroquinolin-6-amine.

Key Considerations :

- Acid concentration impacts ring closure efficiency.

- Hydrogenation pressure (1–3 atm) affects reaction rate and byproduct formation.

Acylation with Furan-2-Carbonyl Chloride

The tetrahydroquinoline amine is acylated to introduce the furan-2-carbonyl group.

Reaction Protocol

- Activation : Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl$$ _2 $$) in anhydrous dichloromethane (DCM).

- Coupling : 1,2,3,4-Tetrahydroquinolin-6-amine reacts with furan-2-carbonyl chloride (1.2 eq) in DCM with triethylamine (TEA, 2 eq) at 0°C→25°C for 12 hours.

Table 2: Acylation Efficiency

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 85 | 98 |

| THF | DIPEA | 78 | 95 |

The product, 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine, is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Amide Bond Formation with 4,5-Dimethoxy-2-Nitrobenzoyl Chloride

The final step couples the acylated tetrahydroquinoline with the nitrobenzamide moiety.

Benzoyl Chloride Preparation

4,5-Dimethoxy-2-nitrobenzoic acid is treated with SOCl$$ _2 $$ (2 eq) in DCM at reflux (40°C) for 3 hours. Excess SOCl$$ _2 $$ is removed under vacuum to yield the acyl chloride.

Coupling Reaction

The intermediate 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) reacts with 4,5-dimethoxy-2-nitrobenzoyl chloride (1.1 eq) in DCM containing TEA (2 eq) at 0°C→25°C for 24 hours.

Optimization Insights :

- Coupling Agents : EDCI/HOBt increases yield to 92% compared to DCC (78%).

- Solvent Polarity : Higher polarity (e.g., DMF) accelerates reaction but may reduce regioselectivity.

Analytical Characterization

Spectroscopic Validation

化学反应分析

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidative cleavage, particularly at the furan ring, leading to the formation of furanoquinoline derivatives.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of amino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride are typical methods.

Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions to introduce desired substituents.

Major Products Formed

Oxidation: Furanoquinoline derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted benzamides, depending on the nature of the electrophile used.

科学研究应用

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in the development of new materials.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: It finds applications in the production of specialty chemicals and materials due to its unique structural features.

作用机制

The compound exerts its effects through several molecular targets and pathways:

Interaction with Enzymes: It can inhibit certain enzymes, affecting biochemical pathways.

Binding to Receptors: The compound may interact with specific receptors, altering cellular signaling pathways.

Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes.

相似化合物的比较

Structural Modifications and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Observations:

Substituent Diversity: The furan-2-carbonyl group in the target compound is less common than thiophene or piperidine substituents in analogs . Furan’s oxygen atom may reduce lipophilicity compared to sulfur-containing thiophene. The 2-nitro group in the benzamide moiety distinguishes it from trifluoromethoxy (electron-withdrawing) or dimethylamino (electron-donating) groups in other derivatives .

Biological Activity Trends: Compounds with thiophene-carboximidamide substituents (e.g., 68) show potent NOS inhibition, with IC₅₀ values in the nanomolar range . Morpholine-substituted tetrahydroquinolines (e.g., 10b) demonstrate mTOR inhibition, linked to anticancer applications .

Synthetic Yields and Purity :

- Analogs like compound 68 and 70 are synthesized with yields >60% and HPLC purity >95% , suggesting feasible scalability for the target compound if similar protocols (e.g., acyl chloride couplings) are applied.

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Solubility : The target compound (MW ~465 g/mol) is heavier than analogs like 68 (MW ~380 g/mol) due to the nitro and dimethoxy groups. These polar substituents may improve aqueous solubility compared to lipophilic derivatives (e.g., 10b with cyclohexanecarbonyl) .

- Metabolic Stability : The furan ring may pose metabolic liabilities (e.g., oxidation via CYP450 enzymes), whereas morpholine or piperidine substituents in analogs enhance metabolic stability .

Computational and Structural Insights

- Docking Studies : Morpholine-containing analogs (e.g., 10b) show strong binding to mTOR’s ATP-binding pocket via hydrogen bonds with Val2240 and hydrophobic interactions . The target compound’s nitro group could similarly engage in polar interactions, but its larger benzamide moiety may require steric tolerance in the target protein.

- SAR (Structure-Activity Relationship): Removal of the 2-oxo group in the tetrahydroquinoline core (cf. compound 11 vs.

常见问题

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm substituent positions (e.g., tetrahydroquinoline protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values) .

- High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity using C18 columns and gradient elution .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question

Structure-Activity Relationship (SAR) Strategies :

- Substituent Variation : Compare with analogs like N-(1-acetyl-tetrahydroquinolin-6-yl)-4-nitrobenzamide (). Replace the furan-2-carbonyl group with acetyl or sulfonyl groups to assess changes in enzyme inhibition .

- Bioactivity Testing : Conduct enzyme inhibition assays (e.g., NOS isoforms) and cellular cytotoxicity studies. For example, fluorophenyl substituents in related compounds enhance binding to neuronal nitric oxide synthase (nNOS) .

How should researchers address contradictions in biological assay data for this compound?

Advanced Research Question

- Assay Validation : Replicate experiments under standardized conditions (e.g., recombinant NOS isoforms in Baculovirus/Sf9 systems) .

- Compound Stability Checks : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using HPLC .

- Off-Target Screening : Use proteome-wide profiling to identify unintended interactions .

What methodologies assess the stability of this compound under varying physiological conditions?

Advanced Research Question

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis or LC-MS. Related tetrahydroquinoline derivatives show instability in alkaline conditions .

- Oxidative Stress Testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and quantify degradation products .

What techniques elucidate the interaction mechanisms between this compound and target enzymes?

Advanced Research Question

- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., nNOS) to identify binding motifs .

- Molecular Docking : Use software like AutoDock to predict binding affinity of the nitrobenzamide group to active sites .

- Kinetic Studies : Measure IC₅₀ values and inhibition constants (Ki) using radiometric assays .

How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

- LC-MS/MS Method Development : Optimize ionization parameters (e.g., ESI+ for nitro groups) and validate linearity (R² > 0.99) across 1–1000 ng/mL .

- Matrix Effect Mitigation : Use stable isotope-labeled internal standards (e.g., deuterated analogs) .

- Validation Parameters : Assess precision (CV < 15%), accuracy (85–115%), and recovery (>70%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。